molecular formula C15H21ClFN B13833791 3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B13833791
M. Wt: 269.78 g/mol
InChI Key: QNOOJQJRPIVALO-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound that belongs to the class of bicyclic amines. This compound is characterized by the presence of a fluorophenyl group attached to a bicycloheptane structure, which is further substituted with dimethylamine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Formation of the Bicycloheptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where the bicycloheptane core reacts with a fluorobenzene derivative in the presence of a Lewis acid catalyst.

    Dimethylamine Substitution: The dimethylamine group is introduced through a nucleophilic substitution reaction, where the intermediate product reacts with dimethylamine under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Hydroxide ions (OH⁻), alkoxide ions (RO⁻)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary amines, tertiary amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the bicycloheptane structure provides structural rigidity. The dimethylamine group contributes to its overall pharmacokinetic properties, including solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-fluorophenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine
  • (2-endo, 3-exo)-3-(Methylethyl)-bicyclo[2.2.1]heptan-2-amine hydrochloride

Uniqueness

3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride stands out due to its unique combination of a fluorophenyl group and a dimethylamine-substituted bicycloheptane core. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and improved solubility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H21ClFN

Molecular Weight

269.78 g/mol

IUPAC Name

3-(3-fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C15H20FN.ClH/c1-17(2)15-12-7-6-11(8-12)14(15)10-4-3-5-13(16)9-10;/h3-5,9,11-12,14-15H,6-8H2,1-2H3;1H

InChI Key

QNOOJQJRPIVALO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CCC(C2)C1C3=CC(=CC=C3)F.Cl

Origin of Product

United States

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